molecular formula C20H20N2O4 B2862497 4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 871808-18-3

4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2862497
CAS No.: 871808-18-3
M. Wt: 352.39
InChI Key: KEQQNNCMFJWEGQ-UHFFFAOYSA-N
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Description

4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolyl ring system substituted with a hydroxyphenyl and a tolyl group, along with a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative. The hydroxyphenyl and tolyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents and efficient reaction conditions. Continuous flow chemistry and other advanced techniques can be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The butanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: : The pyrazolyl ring can be reduced to form pyrazolidines.

  • Substitution: : The hydroxyphenyl and tolyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Carboxylic acids, esters, and amides.

  • Reduction: : Pyrazolidines and other reduced derivatives.

  • Substitution: : A wide range of substituted pyrazolyl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the pyrazolyl ring, hydroxyphenyl group, and butanoic acid moiety Similar compounds include other pyrazolyl derivatives and hydroxyphenyl-containing molecules

Similar Compounds

  • Pyrazolyl derivatives: : Compounds containing the pyrazolyl ring system.

  • Hydroxyphenyl-containing molecules: : Compounds with hydroxyphenyl groups.

  • Tolyl derivatives: : Compounds with tolyl groups.

Properties

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-6-8-14(9-7-13)16-12-17(15-4-2-3-5-18(15)23)22(21-16)19(24)10-11-20(25)26/h2-9,17,23H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQQNNCMFJWEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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